molecular formula C9H14N2 B3201700 2-Methyl-2-(pyridin-3-YL)propan-1-amine CAS No. 1020087-85-7

2-Methyl-2-(pyridin-3-YL)propan-1-amine

Cat. No. B3201700
CAS RN: 1020087-85-7
M. Wt: 150.22 g/mol
InChI Key: OWSBKTMKKKURHE-UHFFFAOYSA-N
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Description

“2-Methyl-2-(pyridin-3-YL)propan-1-amine” is an amine derivative that can be used as a pharmaceutical intermediate . It has a molecular weight of 150.22 . The compound is typically stored in a dark, dry place at a temperature between 2-8°C .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2/c1-7(2)9(10)8-5-3-4-6-11-8/h3-7,9H,10H2,1-2H3 . This indicates that the compound has a molecular structure with 9 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a density of 0.9800 g/mL at 25°C . The boiling point is predicted to be 212.7±15.0 °C .

Scientific Research Applications

Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .

Suzuki Cross-Coupling Reaction

The compound has been used in the Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives. This reaction was carried out using 5-bromo-2-methylpyridin-3-amine, and the resulting pyridine derivatives showed potential as chiral dopants for liquid crystals .

Formation of Multinuclear Iron(III) Complexes

Compounds containing pyridine, amine, and hydroxyl groups, such as 2-Methyl-2-(pyridin-3-YL)propan-1-amine, have been used to form multinuclear iron(III) complexes. These complexes have shown significant magnetic interactions and catalytic activities toward various olefins and alcohols .

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a validated drug target for cancer treatment that plays a critical role in controlling tumor growth, proliferation, and apoptosis. Compounds like 2-Methyl-2-(pyridin-3-YL)propan-1-amine could potentially be used in the development of a PI3K/mTOR dual inhibitor .

Synthesis of Imidazole Containing Compounds

Imidazole containing compounds have a wide range of applications in medicinal chemistry. 2-Methyl-2-(pyridin-3-YL)propan-1-amine could potentially be used in the synthesis of these compounds .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

properties

IUPAC Name

2-methyl-2-pyridin-3-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-9(2,7-10)8-4-3-5-11-6-8/h3-6H,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSBKTMKKKURHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(pyridin-3-YL)propan-1-amine

CAS RN

1020087-85-7
Record name 2-methyl-2-(pyridin-3-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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